An In-depth Technical Guide to the Integrin αvβ3 Inhibitor Cilengitide Hydrochloride
An In-depth Technical Guide to the Integrin αvβ3 Inhibitor Cilengitide Hydrochloride
Introduction: Integrin αvβ3 as a Pivotal Target in Disease
Integrins are a family of transmembrane glycoprotein receptors that mediate crucial cell-matrix and cell-cell interactions.[1] Comprising α and β subunits, these heterodimers are central to cellular processes such as adhesion, migration, proliferation, and survival.[2] Among the more than 20 known integrin combinations, the αvβ3 and αvβ5 integrins have garnered significant attention in therapeutic development.[1][3] These integrins are selectively expressed on activated endothelial cells during angiogenesis—the formation of new blood vessels—a process fundamental to tumor growth and metastasis.[2][4] Furthermore, they are often overexpressed on the surface of various tumor cells, including glioblastoma (GBM), where they actively contribute to invasion and proliferation.[5] This dual role in promoting both tumor vasculature and direct tumor cell aggression makes αvβ3 and αvβ5 compelling targets for anticancer therapy.[3][5]
Cilengitide Hydrochloride: Profile of a Targeted Inhibitor
Cilengitide (formerly EMD 121974) is a synthetic, cyclic pentapeptide designed to selectively inhibit αvβ3 and αvβ5 integrins.[1][3] It is based on the Arg-Gly-Asp (RGD) tripeptide sequence, a common recognition motif for integrin binding to extracellular matrix (ECM) proteins like vitronectin.[1][6] The cyclization and modification of the core RGD sequence into cyclo(-RGDfV-) and its subsequent N-methylation created a molecule with subnanomolar inhibitory activity and high selectivity for αvβ3 and αvβ5 over other integrins, such as the platelet receptor αIIbβ3.[1][7]
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C27H41ClN8O7 | [8][9] |
| Molecular Weight | 625.12 g/mol | [8][9] |
| Synonyms | EMD 121974, EMD 85189 | [8][10] |
| CAS Number | 188969-00-8 (for HCl salt) | [8][9] |
| Structure | Cyclic [Arg-Gly-Asp-D-Phe-N(Me)Val] | [7] |
Cilengitide hydrochloride is the salt form used in clinical investigations, valued for its stability and solubility in aqueous solutions for intravenous administration.[8]
Mechanism of Action: Disrupting the Tumor-Stroma Axis
Cilengitide functions as a competitive antagonist at the RGD-binding site of αvβ3 and αvβ5 integrins.[11] This binding has two primary consequences: the induction of apoptosis in proliferating endothelial cells (an anti-angiogenic effect) and the direct inhibition of tumor cell survival and invasion.[1][3]
3.1. Anti-Angiogenic Effects By blocking the interaction of αvβ3 and αvβ5 on activated endothelial cells with ECM proteins, cilengitide disrupts the signaling necessary for vascular cell survival.[2] This leads to a form of detachment-induced apoptosis known as anoikis, thereby inhibiting the formation of new blood vessels that tumors require to grow.[1][3][8]
3.2. Direct Antitumor Effects In tumor cells that express these integrins, such as glioblastoma, cilengitide's blockade of ECM interaction disrupts critical survival signals.[3][5] Integrin ligation normally activates downstream signaling cascades, including Focal Adhesion Kinase (FAK), Src, and Akt pathways, which promote cell proliferation and suppress apoptosis.[1][6] By inhibiting these integrins, cilengitide effectively downregulates these pro-survival pathways.[1][6] Furthermore, some research suggests cilengitide can induce a direct cell cycle arrest in glioblastoma cells.[12]
Signaling Pathway Disruption by Cilengitide: The following diagram illustrates the key signaling nodes affected by cilengitide.
Caption: Cilengitide competitively inhibits αvβ3/αvβ5, blocking FAK/Src/Akt signaling.
Preclinical and Clinical Development
4.1. Preclinical Evaluation Numerous preclinical studies in both in vitro and in vivo models demonstrated cilengitide's potential. It potently inhibited angiogenesis and induced apoptosis in endothelial cells.[1] In various glioma models, it showed anti-invasive and antitumor activity, particularly in orthotopic (intracranial) models.[3][5] Notably, cilengitide demonstrated a synergistic effect when combined with radiation therapy, enhancing the cytotoxic effects of ionizing radiation.[5][6]
Summary of Key Preclinical Findings:
| Model System | Finding | IC50 / Efficacy | Reference |
| In Vitro Adhesion Assay | Potent inhibition of αvβ3 and αvβ5 | IC50: 4.1 nM (αvβ3), 70 nM (αvβ5) | |
| In Vitro Angiogenesis | Inhibition of endothelial cell invasion | Effective in 3D fibrin/collagen gels | [13][14] |
| Orthotopic Glioma (Mice) | Extended survival | Survival >16 weeks vs. 4-6 weeks (control) | [8] |
| Melanoma Xenograft (Mice) | Reduced tumor volume | Up to 89% reduction | [8] |
4.2. Clinical Trials The promising preclinical data led to extensive clinical investigation, primarily in glioblastoma. Phase I and II trials established that cilengitide was well-tolerated, with a maximum tolerated dose not being reached even at high concentrations (e.g., 2000-2400 mg/m²).[1][11][15] These early trials showed modest but encouraging single-agent activity in some patients with recurrent GBM.[3][11]
However, the large-scale Phase III CENTRIC trial, which investigated cilengitide in combination with standard temozolomide and radiation for newly diagnosed GBM patients with a methylated MGMT promoter, did not meet its primary endpoint of improving overall survival.[16][17] Despite adequate drug delivery to the tumor tissue, the addition of cilengitide to the standard of care did not yield a statistically significant benefit in this patient population.[3][17]
Summary of Selected Clinical Trial Data:
| Trial Phase | Indication | Key Outcome | Result | Reference |
| Phase I | Recurrent Malignant Glioma | Safety & Efficacy | Well tolerated; durable responses in a subset of patients | [15] |
| Phase II (NABTC 03-02) | Recurrent Glioblastoma | 6-month Progression-Free Survival (PFS) | 12% | [3] |
| Phase II (Randomized) | Recurrent Glioblastoma | PFS at 6 months | 13.2% (500 mg), 10.3% (2000 mg) | [11] |
| Phase III (CENTRIC) | Newly Diagnosed GBM (MGMT methylated) | Overall Survival | No significant improvement over standard of care | [16][17] |
Key Experimental Protocols for Laboratory Evaluation
For researchers investigating cilengitide or similar integrin inhibitors, robust and validated assays are essential. The following protocols provide a framework for assessing compound activity.
5.1. Protocol 1: In Vitro Cell Adhesion Assay
This assay quantifies the ability of an inhibitor to block integrin-mediated cell attachment to an ECM protein-coated surface.
-
Rationale: This is a primary functional screen. By measuring the inhibition of adhesion to a specific ligand (e.g., vitronectin for αvβ3/αvβ5), one can directly determine the potency (IC50) of the inhibitor.
Step-by-Step Methodology:
-
Plate Coating: Coat wells of a 96-well plate with human vitronectin (e.g., 1-10 µg/mL in PBS) overnight at 4°C. Wash wells with PBS.
-
Blocking: Block non-specific binding by incubating wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C. Wash wells with PBS.
-
Cell Preparation: Culture cells of interest (e.g., U-87 MG glioblastoma cells or HUVECs) to sub-confluency. Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface integrins. Wash and resuspend cells in serum-free media.
-
Inhibitor Incubation: Pre-incubate the cell suspension with serial dilutions of cilengitide hydrochloride (or a vehicle control) for 15-30 minutes at room temperature.[18]
-
Cell Seeding: Add the cell-inhibitor suspension to the coated wells (e.g., 5 x 10⁴ cells/well) and incubate for 1-1.5 hours at 37°C to allow for adhesion.[19]
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Quantification: Quantify adherent cells using a colorimetric assay (e.g., Crystal Violet staining or MTT assay). Read absorbance on a plate reader.
-
Data Analysis: Plot the percentage of adhesion relative to the vehicle control against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: Cells plated on vitronectin with vehicle only (maximum adhesion).
-
Negative Control: Cells plated on BSA-coated wells (minimal adhesion).[18]
-
Reference Compound: Include a known RGD peptide as a comparator.
-
Workflow Diagram:
Caption: Workflow for an in vitro cell adhesion inhibition assay.
5.2. Protocol 2: Western Blot for Downstream Signaling
This protocol assesses how cilengitide impacts the phosphorylation status of key signaling proteins downstream of integrin activation, such as FAK.
-
Rationale: This assay provides mechanistic insight. A reduction in the phosphorylated (active) form of FAK (p-FAK) upon treatment confirms that the inhibitor is effectively blocking intracellular signaling pathways.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., HUVECs) on vitronectin-coated dishes. Once adherent, starve cells in serum-free media for several hours. Treat with cilengitide at various concentrations (e.g., 1 nM, 1 µM) or vehicle for a defined time course (e.g., 0, 30, 60 minutes).[20]
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody against phospho-FAK (e.g., p-FAK Tyr397) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to normalize the p-FAK signal.
-
Self-Validation System:
-
Positive Control: Lysate from untreated cells stimulated on vitronectin.
-
Negative Control: Lysate from cells held in suspension (un-adhered).
-
Loading Control: Total FAK and GAPDH/β-actin ensure that changes in p-FAK are not due to variations in protein amount.
-
5.3. Protocol 3: HPLC-MS/MS for Pharmacokinetic Analysis
This method is used to accurately quantify cilengitide concentrations in biological matrices like plasma or tumor tissue.[3]
-
Rationale: Essential for preclinical and clinical studies, this protocol determines drug exposure, distribution, and half-life, which are critical for correlating dose with biological effect.[15][21]
Step-by-Step Methodology:
-
Sample Preparation:
-
Plasma: Thaw plasma samples. Precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.[21][22]
-
Tissue: Homogenize snap-frozen tumor tissue in a suitable buffer. Perform protein precipitation or solid-phase extraction to isolate the drug from the tissue matrix.[3]
-
-
Chromatographic Separation (HPLC):
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is directed into a tandem mass spectrometer (e.g., a triple quadrupole).[15]
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion (the molecular weight of cilengitide) and one or more specific product ions generated by its fragmentation. This provides high specificity and sensitivity.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of a cilengitide reference standard into a blank matrix (e.g., control plasma).
-
Process the standards in the same way as the unknown samples.
-
Quantify cilengitide in the study samples by comparing their peak areas to the standard curve. An internal standard should be used to correct for extraction variability.
-
Mechanisms of Resistance and Future Directions
The clinical failure of cilengitide in the CENTRIC trial has prompted significant research into resistance mechanisms. Potential factors include:
-
Integrin Expression Plasticity: Tumors may evade therapy by downregulating the target integrins (αvβ3, αvβ5) or upregulating other integrins that are not targeted by cilengitide, thereby maintaining their adhesive and signaling capabilities.[23]
-
ECM Composition: The composition of the extracellular matrix can influence drug sensitivity. For instance, the presence of fibronectin has been shown to confer resistance to cilengitide in breast cancer cell lines.[24][25]
-
Concentration-Dependent Effects: Some studies suggest that low concentrations of cilengitide might paradoxically act as an agonist, promoting tumor cell migration and angiogenesis, highlighting the importance of achieving and maintaining sufficient therapeutic concentrations.[20]
Despite the setbacks in glioblastoma, the role of integrins in cancer remains a valid area of investigation. Future directions may involve developing inhibitors with a broader spectrum of activity, identifying predictive biomarkers to select patients most likely to respond, or exploring novel combination therapies where integrin inhibition can sensitize tumors to other agents, such as immunotherapy.[26]
Conclusion
Cilengitide hydrochloride is a well-characterized, highly specific inhibitor of αvβ3 and αvβ5 integrins. Its development provided invaluable insights into the role of these integrins in cancer biology, particularly in angiogenesis and tumor invasion. While it did not succeed as a frontline therapy for glioblastoma, the extensive body of preclinical and clinical research serves as a critical foundation for the next generation of integrin-targeted therapies. The protocols and mechanistic understanding detailed in this guide offer a robust framework for researchers continuing to explore this important therapeutic axis.
References
-
Nabors, L. B., et al. (2007). Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery. Journal of Neuro-Oncology. [Link]
-
Wikipedia. (n.d.). Cilengitide. Wikipedia. [Link]
-
New Drug Approvals. (2021). CILENGITIDE. New Drug Approvals. [Link]
-
Bello, L., et al. (2012). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. Anticancer Research. [Link]
-
El-Gowily, A. H., et al. (2022). Switching Roles—Exploring Concentration-Dependent Agonistic versus Antagonistic Behavior of Integrin Ligands. International Journal of Molecular Sciences. [Link]
-
Eliceiri, B. P., & Cheresh, D. A. (1999). The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development. The Journal of Clinical Investigation. [Link]
-
Reardon, D. A., & Fink, K. L. (2010). Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme. Expert Opinion on Investigational Drugs. [Link]
-
Soldi, R., et al. (1999). Role of alphavbeta3 integrin in the activation of vascular endothelial growth factor receptor-2. The EMBO Journal. [Link]
-
Scoccianti, S., et al. (2012). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. Anticancer Research. [Link]
-
Reardon, D. A., et al. (2008). Randomized Phase II Study of Cilengitide, an Integrin-Targeting Arginine-Glycine-Aspartic Acid Peptide, in Recurrent Glioblastoma Multiforme. Journal of Clinical Oncology. [Link]
-
Bäz-Díaz, C., et al. (2000). alphav beta 3 and alphav beta 5 integrin antagonists inhibit angiogenesis in vitro. Angiogenesis. [Link]
-
Girnius, N., et al. (2024). Cilengitide sensitivity is predicted by overall integrin expression in breast cancer. Breast Cancer Research. [Link]
-
Girnius, N., et al. (2024). Cilengitide sensitivity is predicted by overall integrin expression in breast cancer. PubMed. [Link]
-
Hodivala-Dilke, K. (2008). alphavbeta3 integrin and angiogenesis: a moody integrin in a changing environment. Current Opinion in Cell Biology. [Link]
-
Girnius, N., et al. (2024). Cilengitide sensitivity is predicted by overall integrin expression in breast cancer. PMC. [Link]
-
Brooks, P. C., et al. (1994). Requirement of vascular integrin alpha v beta 3 for angiogenesis. Science. [Link]
-
Seguin, L., et al. (2025). Integrins in Cancer Drug Resistance: Molecular Mechanisms and Clinical Implications. Cancers. [Link]
-
precisionFDA. (n.d.). CILENGITIDE. precisionFDA. [Link]
-
Lockhart, A. C., et al. (2011). A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors. Annals of Oncology. [Link]
-
ClinicalTrials.gov. (n.d.). Cilengitide, Temozolomide, and Radiation Therapy in Treating Patients With Newly Diagnosed Glioblastoma Multiforme. ClinicalTrials.gov. [Link]
-
ClinicalTrials.gov. (n.d.). Cilengitide, Temozolomide, and Radiation Therapy in Treating Patients With Newly Diagnosed Glioblastoma and Methylated Gene Promoter Status. ClinicalTrials.gov. [Link]
-
PubChem. (n.d.). Cilengitide hydrochloride. PubChem. [Link]
-
Hovinga, K. E., et al. (2012). Blocking the integrin αvβ3-CRAF axis with Cilengitide arrests glioblastoma cells in pro-metaphase. Cancer Research. [Link]
-
Gerstner, E. R. (2014). Failure of Cilengitide in Newly Diagnosed Glioblastoma With Methylated MGMT Promoter. The ASCO Post. [Link]
-
Inxight Drugs. (n.d.). CILENGITIDE. Inxight Drugs. [Link]
-
Hodi, F. S., et al. (2008). A Randomized Phase II Study of Cilengitide (EMD 121974) in Patients with Metastatic Melanoma. Clinical Cancer Research. [Link]
-
Gilbert, M. R., et al. (2011). A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma. Clinical Cancer Research. [Link]
-
PubChem. (n.d.). Cilengitide. PubChem. [Link]
-
Popiel, L. A., et al. (2009). In Vitro Evaluation of Functional Interaction of Integrin αvβ3 and Matrix Metalloprotease-2. Molecular Pharmaceutics. [Link]
-
Popiel, L., et al. (2009). In vitro evaluation of functional interaction of integrin αvβ3 and matrix metalloprotease-2. Molecular Pharmaceutics. [Link]
-
Hsin, I-L., et al. (2025). Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids. International Journal of Medical Sciences. [Link]
-
Popiel, L. A., et al. (2009). In vitro evaluation of functional interaction of integrin alphavbeta3 and matrix metalloprotease-2. PubMed. [Link]
-
Bäz-Díaz, C., et al. (2000). Alphavb3 and avb5 integrin antagonists inhibit angiogenesis in vitro. ResearchGate. [Link]
Sources
- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Requirement of vascular integrin alpha v beta 3 for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. medkoo.com [medkoo.com]
- 9. Cilengitide hydrochloride | C27H41ClN8O7 | CID 71954680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. alphav beta 3 and alphav beta 5 integrin antagonists inhibit angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Failure of Cilengitide in Newly Diagnosed Glioblastoma With Methylated MGMT Promoter - The ASCO Post [ascopost.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
